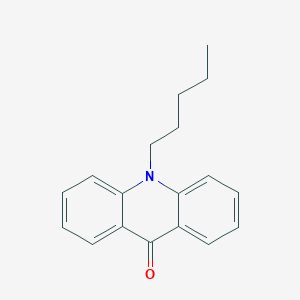
10-Pentyl-10H-acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Pentyl-10H-acridin-9-one, also known as pentylacridone, is a synthetic organic compound that belongs to the class of acridone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 10-Pentyl-10H-acridin-9-one is not fully understood. It is believed that the compound interacts with biological systems through hydrogen bonding, π-π stacking, and electrostatic interactions. The fluorescent properties of the compound are attributed to its ability to undergo an excited-state intramolecular proton transfer (ESIPT) reaction.
Biochemical and Physiological Effects:
10-Pentyl-10H-acridin-9-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as acetylcholinesterase. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
10-Pentyl-10H-acridin-9-one has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It has a high molar extinction coefficient and a high quantum yield, making it an excellent fluorescent probe. However, the compound has some limitations, such as its limited solubility in water and its potential toxicity to living organisms.
Orientations Futures
There are several future directions for the research and development of 10-Pentyl-10H-acridin-9-one. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of new applications of the compound in fields such as drug discovery, materials science, and biotechnology. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 10-Pentyl-10H-acridin-9-one.
Méthodes De Synthèse
The synthesis of 10-Pentyl-10H-acridin-9-one involves the reaction of 3,6-dimethyl-4-pentenal with 2-aminobenzoic acid in the presence of a strong acid catalyst. The reaction proceeds through a condensation reaction and produces 10-Pentyl-10H-acridin-9-one as the final product. The purity of the synthesized compound can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
10-Pentyl-10H-acridin-9-one has been extensively used in scientific research due to its unique properties, such as its fluorescent properties and its ability to interact with biological systems. It has been used as a fluorescent probe to study the binding and interaction of small molecules, proteins, and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases.
Propriétés
Numéro CAS |
73302-52-0 |
|---|---|
Nom du produit |
10-Pentyl-10H-acridin-9-one |
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
10-pentylacridin-9-one |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-13-19-16-11-6-4-9-14(16)18(20)15-10-5-7-12-17(15)19/h4-7,9-12H,2-3,8,13H2,1H3 |
Clé InChI |
XYSQZPJSCLOQAT-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





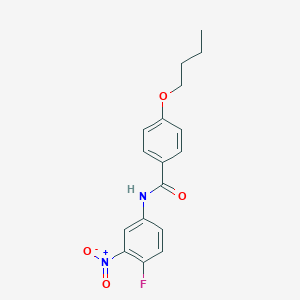
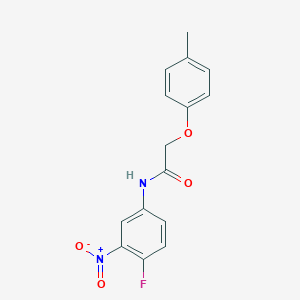
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
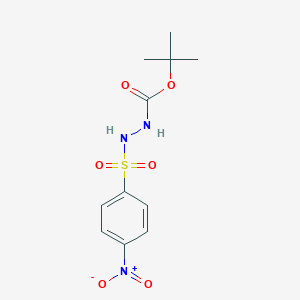
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
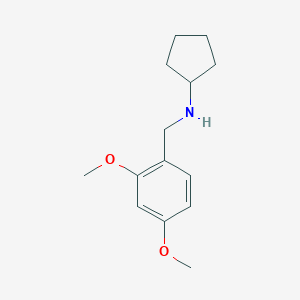
![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)